2-Hydroxyhexadec-9-enoic acid
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Overview
Description
2-Hydroxyhexadec-9-enoic acid is a long-chain fatty acid with a hydroxyl group at the second carbon and a double bond at the ninth carbon. This compound is part of the omega-hydroxy-long-chain fatty acids, which are known for their diverse biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexadec-9-enoic acid typically involves the hydroxylation of hexadec-9-enoic acid. This can be achieved through various methods, including:
Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bond, followed by reduction with sodium bisulfite to yield the hydroxylated product.
Epoxidation followed by hydrolysis: The double bond of hexadec-9-enoic acid is first converted to an epoxide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The epoxide is then hydrolyzed to form the diol, which can be selectively oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound from renewable feedstocks, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhexadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Esterification: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts.
Major Products Formed:
Oxidation: 2-Oxohexadec-9-enoic acid.
Reduction: 2-Hydroxyhexadec-9-enol.
Esterification: 2-Hydroxyhexadec-9-enoate esters.
Scientific Research Applications
2-Hydroxyhexadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-Hydroxyhexadec-9-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in fatty acid metabolism, such as fatty acid synthase and desaturase.
Pathways Involved: It is involved in the biosynthesis of complex lipids and can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
(9Z)-16-Hydroxyhexadec-9-enoic acid: Similar structure but with the hydroxyl group at the sixteenth carbon.
(2E)-16-Hydroxyhexadec-2-enoic acid: Similar structure but with the double bond at the second carbon.
12-Hydroxy-9Z-hexadecenoic acid: Similar structure but with the hydroxyl group at the twelfth carbon
Uniqueness: 2-Hydroxyhexadec-9-enoic acid is unique due to its specific positioning of the hydroxyl group and double bond, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and pathways that similar compounds may not be able to .
Properties
CAS No. |
80550-32-9 |
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Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
2-hydroxyhexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19) |
InChI Key |
MFMJWERISIRPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
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